20(R)-Ginsenoside Rg2
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Overview
Description
20®-Ginsenoside Rg2 is a rare ginsenoside found in Panax ginseng, a plant widely used in traditional East Asian medicine. This compound is known for its unique stereochemistry and significant pharmacological properties, including antitumor, antioxidative, antifatigue, neuroprotective, and osteoclastogenesis inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20®-Ginsenoside Rg2 is typically synthesized from its 20(S)-isomer through chemical epimerization and microbial transformation. The process involves the use of specific catalysts and reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: In industrial settings, the production of 20®-Ginsenoside Rg2 often involves the use of high-performance liquid chromatography (HPLC) to separate the 20(S) and 20® isomers. The reaction conditions include the use of methanol-water mixtures as the mobile phase and detection at specific wavelengths .
Chemical Reactions Analysis
Types of Reactions: 20®-Ginsenoside Rg2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of 20®-Ginsenoside Rg2, which are studied for their enhanced biological activities .
Scientific Research Applications
20®-Ginsenoside Rg2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of ginsenosides and their derivatives.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential in treating cancer, neurodegenerative diseases, and osteoporosis.
Mechanism of Action
The mechanism of action of 20®-Ginsenoside Rg2 involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets specific receptors and enzymes involved in cellular signaling pathways.
Pathways Involved: The compound modulates pathways related to oxidative stress, inflammation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
20(S)-Ginsenoside Rg2: The stereoisomer of 20®-Ginsenoside Rg2, with different pharmacological properties.
Ginsenoside Rb1: Another ginsenoside with notable antitumor and neuroprotective effects.
Ginsenoside Rd: Known for its antioxidative and anti-inflammatory properties.
Uniqueness: 20®-Ginsenoside Rg2 is unique due to its rare occurrence in nature and its specific stereochemistry, which contributes to its distinct pharmacological profile. Its ability to inhibit osteoclastogenesis and provide neuroprotection sets it apart from other ginsenosides .
Properties
Molecular Formula |
C42H72O13 |
---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42+/m0/s1 |
InChI Key |
AGBCLJAHARWNLA-VMZCBEPPSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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